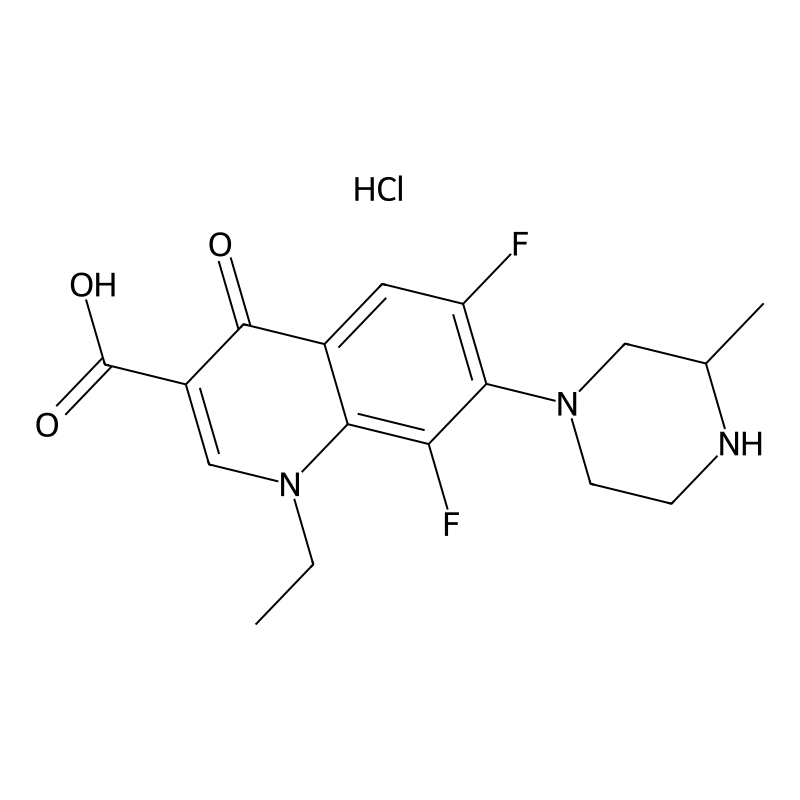

Lomefloxacin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Activity Studies

One key area of research involving lomefloxacin hydrochloride is investigating its antimicrobial activity against various pathogens. Scientists use it to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different bacterial strains. This helps assess its effectiveness against specific infections and identify potential new uses ().

Here's an example: Researchers might compare the activity of lomefloxacin hydrochloride with other antibiotics against emerging antibiotic-resistant bacteria. This information can guide the development of treatment strategies for these challenging infections.

Pharmacokinetic and Pharmacodynamic Studies

Lomefloxacin hydrochloride's absorption, distribution, metabolism, and excretion (ADME) are crucial aspects studied in scientific research. Scientists use various techniques to track the movement of the drug in the body and understand its interaction with tissues and organs. This knowledge helps optimize dosage regimens and improve treatment efficacy ().

For instance, researchers might investigate the penetration of lomefloxacin hydrochloride into specific tissues like the eye or lungs. This information can aid in developing targeted delivery methods for treating infections in these areas.

Drug Development and Formulation Studies

Lomefloxacin hydrochloride serves as a reference compound in the development of new fluoroquinolone antibiotics. Its established mechanism of action and pharmacological profile allow researchers to compare novel drugs against this benchmark. Additionally, scientists use lomefloxacin hydrochloride to explore new formulations for improved delivery methods or enhanced stability.

For example, researchers might develop a topical formulation of lomefloxacin hydrochloride for treating skin infections. This would require studies on the drug's penetration through the skin and its stability in the chosen formulation base ().

Lomefloxacin hydrochloride is a synthetic fluoroquinolone antibiotic, primarily used to treat a variety of bacterial infections. Its chemical formula is with a molecular weight of approximately 387.809 g/mol. The compound is marketed under various brand names, including Maxaquin, Okacyn, and Uniquin. It exhibits broad-spectrum antibacterial activity, particularly against gram-negative and gram-positive bacteria, making it effective for treating chronic bronchitis and urinary tract infections, both complicated and uncomplicated .

The mechanism of action of lomefloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This interference leads to strand breakage in bacterial chromosomes, ultimately resulting in cell death .

Lomefloxacin hydrochloride can cause various side effects, including gastrointestinal upset, nausea, vomiting, diarrhea, and headache. It can also prolong the QT interval on the electrocardiogram, which can increase the risk of arrhythmias []. Lomefloxacin is contraindicated in pregnant and lactating women, as well as individuals with a history of tendonitis or quinolone-associated adverse reactions.

Data on specific toxicity:

- Formation of the quinolone core: The synthesis begins with the construction of the quinolone ring system through cyclization reactions.

- Introduction of fluorine atoms: Fluorine substituents are introduced at specific positions on the quinolone structure to enhance antibacterial activity.

- Piperazine linkage: A piperazine moiety is added to facilitate increased solubility and bioavailability.

- Hydrochloride salt formation: The final step involves converting the free base form into its hydrochloride salt for improved stability and solubility in aqueous solutions .

Lomefloxacin demonstrates significant bactericidal activity against a range of pathogens:

- Gram-negative bacteria: Effective against Escherichia coli, Neisseria gonorrhoeae, Shigella spp., Salmonella spp., Campylobacter spp., and multi-drug resistant strains such as Pseudomonas aeruginosa.

- Gram-positive bacteria: Active against Streptococcus pneumoniae and Staphylococcus aureus .

The compound's efficacy is measured through its inhibitory concentrations (IC50 and IC90), which indicate the concentration required to inhibit bacterial growth by 50% and 90%, respectively. For example, the IC90 for Escherichia coli has been reported at approximately 0.12 µg/ml .

Lomefloxacin hydrochloride is primarily used in clinical settings for:

- Treatment of acute bacterial exacerbations of chronic bronchitis.

- Management of urinary tract infections.

- Prophylaxis against urinary tract infections in patients undergoing certain surgical procedures .

The broad-spectrum activity makes it suitable for empirical therapy while awaiting culture results.

Interaction studies indicate that lomefloxacin can exhibit significant drug-drug interactions:

- Antacids and Sucralfate: These substances can reduce the absorption of lomefloxacin; therefore, it is recommended to space their administration by several hours.

- CYP450 Interactions: While lomefloxacin is minimally metabolized by cytochrome P450 enzymes, caution should be exercised when co-administering with drugs that are strong inhibitors or inducers of these enzymes .

Several compounds share structural or functional similarities with lomefloxacin. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ciprofloxacin | Contains a piperazine ring; difluorinated | Broad-spectrum; often used for respiratory infections |

| Norfloxacin | Similar fluorinated structure | Primarily used for urinary tract infections |

| Ofloxacin | Contains a piperazine ring; difluorinated | Effective against Pseudomonas aeruginosa |

| Levofloxacin | S-enantiomer of Ofloxacin | Improved activity against Streptococcus pneumoniae |

| Moxifloxacin | Contains an additional methoxy group | Enhanced activity against anaerobic bacteria |

Lomefloxacin's unique position stems from its specific efficacy profile against certain resistant strains and its pharmacokinetic properties that allow for once-daily dosing compared to some other fluoroquinolones .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Sultana N, Arayne MS, Furqan H. In vitro availability of lomefloxacin

3: Derevianko II, Lopatkin NA, Khodyreva LA, Kondrat'eva EM. [The use of Maxaquin

4: Yasueda S, Higashiyama M, Yamaguchi M, Isowaki A, Ohtori A. Corneal critical

5: Bai ZZ, Zhang QS, Sheng LS. [Study on photodegradation kinetics of

6: Arata J, Horio T, Soejima R, Ohara K. Photosensitivity reactions caused by

7: Kuznetsovoĭ SM. [Lomefloxacin hydrochloride (Maxaquin), a long-acting